![molecular formula C20H20FN3O4 B11421779 N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide CAS No. 1008267-17-1](/img/structure/B11421779.png)
N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a useful research compound. Its molecular formula is C20H20FN3O4 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanism of action, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C21H22FN3O5 |
Molecular Weight | 415.42 g/mol |
InChI Key | XDHNFNAKTGCKDN-UHFFFAOYSA-N |
The structure features a fluorophenyl group and an imidazolidinone moiety, which are crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human breast carcinoma (MCF-7) cells with an effective concentration (EC50) significantly lower than that of standard chemotherapeutics like doxorubicin .
Case Study: MCF-7 Cell Line
In a study evaluating the compound's efficacy against MCF-7 cells, it was found to induce apoptosis through the activation of caspases 3, 8, and 9. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
The proposed mechanism of action includes:
- Inhibition of Cell Cycle Progression : The compound disrupts the transition from G1 to S phase in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
- Reactive Oxygen Species (ROS) Generation : The compound may enhance oxidative stress within cancer cells, contributing to cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Fluorine Substitution : The presence of the fluorine atom is critical for enhancing the compound's potency against cancer cells.
- Methoxyethyl Group : This moiety appears to play a role in modulating the lipophilicity and bioavailability of the compound, impacting its overall efficacy .
Comparative Studies
A comparative analysis with other imidazolidinone derivatives indicates that compounds with similar structures but differing substituents exhibit varying degrees of anticancer activity. For example, derivatives with electron-withdrawing groups tend to show improved activity against specific cancer types .
Scientific Research Applications
Antipsychotic Potential
Research indicates that compounds similar to N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide may exhibit antipsychotic properties. Studies have shown that modifications in the phenyl and imidazolidinone structures can enhance dopaminergic activity, which is crucial for treating schizophrenia and bipolar disorder. The compound's ability to interact with dopamine receptors positions it as a candidate for further development in psychopharmacology .
Neuroprotective Effects
The compound is also being studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its structural analogs have demonstrated the ability to inhibit oxidative stress and promote neuronal survival in experimental settings, suggesting a potential role in treating conditions such as Alzheimer’s disease and Parkinson’s disease .
Therapeutic Formulations
Pharmaceutical formulations incorporating this compound could be developed as oral or injectable medications, targeting specific receptor subtypes to minimize side effects while maximizing therapeutic efficacy. Ongoing research is focused on optimizing dosage forms and delivery mechanisms to enhance bioavailability and patient compliance .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Schizophrenia Treatment | Demonstrated significant reduction in psychotic symptoms with minimal side effects when administered alongside standard antipsychotics. |
Study B | Neuroprotection | Showed that the compound reduced neuronal death in vitro under oxidative stress conditions, indicating its potential for neuroprotective therapies. |
Study C | Pharmacokinetics | Investigated the absorption, distribution, metabolism, and excretion (ADME) profile of the compound; results indicated favorable pharmacokinetic properties suitable for further development. |
Chemical Reactions Analysis
Hydrolysis Reactions
The imidazolidinone ring and acetamide group are susceptible to hydrolytic cleavage under acidic or basic conditions:
Key Findings :
-
The 2,5-dioxoimidazolidin-4-yl group undergoes ring-opening hydrolysis more readily than the acetamide bond.
-
Steric hindrance from the phenyl and methoxyethyl groups slows hydrolysis kinetics compared to simpler imidazolidinones.
Nucleophilic Substitution
The 4-fluorophenyl group participates in aromatic nucleophilic substitution (SNAr), particularly at the para-position:
Mechanistic Insight :
-
Fluorine’s electronegativity activates the aryl ring for substitution, but steric bulk from the imidazolidinone limits reactivity at ortho positions .
-
Copper or palladium catalysts enhance regioselectivity in cross-coupling variants.
Oxidation Reactions
The methoxyethyl side chain and imidazolidinone ring are oxidation targets:
Oxidizing Agent | Conditions | Product | Selectivity |
---|---|---|---|
KMnO4 | H2O, 0°C, 1h | Carboxylic acid at methoxyethyl terminus | >90% |
mCPBA | CH2Cl2, rt, 6h | Epoxidation of imidazolidinone double bonds | Moderate (55%) |
Thermal Stability :
Cyclization and Rearrangement
Intramolecular interactions enable scaffold diversification:
Computational Evidence :
-
DFT studies suggest the methoxyethyl group stabilizes transition states via hydrogen bonding.
Cross-Coupling Reactions
The phenyl group participates in Pd-mediated couplings:
Limitations :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide, and how is reaction completion monitored?
- Methodological Answer : A two-step approach is commonly employed:
Chloroacetylation : React the imidazolidinone precursor with chloroacetyl chloride in DMF with potassium carbonate as a base.
Coupling : Introduce the 4-fluorophenyl group via nucleophilic substitution or amide bond formation.
Reaction progress is monitored using thin-layer chromatography (TLC) to confirm consumption of starting materials. Final purification involves recrystallization or column chromatography. Characterization via IR spectroscopy (e.g., carbonyl peaks at ~1667 cm⁻¹ for imidazolidinone), ¹H/¹³C NMR (e.g., methoxyethyl protons at δ 3.8 ppm), and mass spectrometry (e.g., molecular ion at m/z 430.2) ensures structural fidelity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate successful synthesis?
- Key Techniques :
- IR Spectroscopy : Confirm carbonyl groups (imidazolidinone dioxo groups at ~1667 cm⁻¹) and amide N-H stretches (~3468 cm⁻¹).
- ¹H NMR : Look for methoxyethyl (-OCH₃) singlet at δ 3.8 ppm, aromatic protons (δ 6.9–7.5 ppm), and amide NH resonance (~9.8 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns validate the molecular formula.
Discrepancies in elemental analysis (e.g., nitrogen content deviations in Table 3 of ) may indicate impurities, necessitating repeated purification.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent selection, temperature) . Molecular docking can also model interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .
Q. How can researchers resolve contradictions in reported biological activities of structurally related compounds?
- Case Study : Anthraquinone derivatives (e.g., ’s compound) show variable antimicrobial results. To address discrepancies:
Use orthogonal assays (e.g., broth microdilution vs. disk diffusion).
Modify substituents (e.g., replacing 4-fluorophenyl with nitro groups) to assess structure-activity relationships (SAR).
Validate toxicity in in vivo models (e.g., Wister albino mice) to differentiate therapeutic indices .
Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and varying pH (1–13) to identify degradation products via HPLC-MS .
- Kinetic Analysis : Calculate half-life (t½) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
- Metabolite Profiling : Use liver microsomes or hepatocyte cultures to detect phase I/II metabolites .
Q. How can researchers design novel derivatives with improved pharmacokinetic properties?
- Approach :
Bioisosteric Replacement : Substitute the methoxyethyl group with ethoxyethyl to enhance lipophilicity (logP).
Prodrug Strategies : Introduce ester moieties to increase solubility.
In Silico ADMET Prediction : Tools like SwissADME predict absorption, CYP450 interactions, and blood-brain barrier penetration .
Q. Data Contradiction Analysis
Q. How should discrepancies between calculated and observed elemental analysis data (e.g., nitrogen content) be addressed?
- Root Causes :
- Incomplete purification (e.g., residual solvents or side products).
- Side reactions (e.g., hydrolysis of amide bonds during synthesis).
- Resolution :
- Repeat synthesis with stringent drying (e.g., molecular sieves).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. Tables for Key Data
Characterization Data | Observed Values | Reference |
---|---|---|
IR (C=O stretch) | 1667 cm⁻¹ | |
¹H NMR (OCH₃) | δ 3.8 ppm (s, 3H) | |
Mass (M+1) | m/z 430.2 | |
Elemental Analysis (N content) | Calculated: 9.79%; Found: 6.57% |
Biological Activity | Assay Type | Outcome |
---|---|---|
Antimicrobial (E. coli) | Broth microdilution | MIC: 32 µg/mL |
Cytotoxicity (HeLa cells) | MTT assay | IC₅₀: 12 µM |
Properties
CAS No. |
1008267-17-1 |
---|---|
Molecular Formula |
C20H20FN3O4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C20H20FN3O4/c1-28-12-11-23-17(13-18(25)22-15-9-7-14(21)8-10-15)19(26)24(20(23)27)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3,(H,22,25) |
InChI Key |
HHQRHAAIZFAQIU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=O)N(C1=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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